![molecular formula C45H44O7 B14284388 1,3-Bis[bis(4-methoxyphenyl)(phenyl)methoxy]propan-2-ol CAS No. 126144-65-8](/img/structure/B14284388.png)
1,3-Bis[bis(4-methoxyphenyl)(phenyl)methoxy]propan-2-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,3-Bis[bis(4-methoxyphenyl)(phenyl)methoxy]propan-2-ol is a complex organic compound known for its unique structure and potential applications in various fields. This compound features multiple aromatic rings and methoxy groups, contributing to its distinct chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-Bis[bis(4-methoxyphenyl)(phenyl)methoxy]propan-2-ol typically involves multi-step organic reactions. One common method includes the reaction of 4-methoxybenzaldehyde with phenylmagnesium bromide to form an intermediate, which is then reacted with 1,3-dibromopropane under basic conditions to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing optimized reaction conditions and catalysts to enhance yield and purity. The use of continuous flow reactors and advanced purification techniques such as chromatography can be employed to achieve high-quality production.
Analyse Des Réactions Chimiques
Types of Reactions
1,3-Bis[bis(4-methoxyphenyl)(phenyl)methoxy]propan-2-ol undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the compound into alcohols or hydrocarbons.
Substitution: Nucleophilic substitution reactions can occur at the methoxy groups, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Nucleophiles such as halides, amines, and thiols.
Major Products Formed
The major products formed from these reactions include various alcohols, ketones, carboxylic acids, and substituted derivatives, depending on the specific reaction conditions and reagents used .
Applications De Recherche Scientifique
1,3-Bis[bis(4-methoxyphenyl)(phenyl)methoxy]propan-2-ol has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and as a pharmaceutical intermediate.
Industry: Utilized in the production of specialty chemicals and advanced materials.
Mécanisme D'action
The mechanism of action of 1,3-Bis[bis(4-methoxyphenyl)(phenyl)methoxy]propan-2-ol involves its interaction with specific molecular targets and pathways. The compound’s aromatic rings and methoxy groups enable it to bind to various enzymes and receptors, potentially modulating their activity. This interaction can lead to changes in cellular processes, contributing to its observed biological effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
1,3-Bis(4-methoxyphenyl)-1,3-propanedione: A diketone with similar aromatic structures.
1,3-Bis(4-methoxyphenyl)-1-propanone: A related compound with a ketone functional group.
(S)-1,1-bis(4-Methoxyphenyl)propan-2-ol: A stereoisomer with similar structural features.
Uniqueness
Its ability to undergo various chemical reactions and interact with biological targets makes it a valuable compound in research and industry .
Propriétés
Numéro CAS |
126144-65-8 |
|---|---|
Formule moléculaire |
C45H44O7 |
Poids moléculaire |
696.8 g/mol |
Nom IUPAC |
1,3-bis[bis(4-methoxyphenyl)-phenylmethoxy]propan-2-ol |
InChI |
InChI=1S/C45H44O7/c1-47-40-23-15-35(16-24-40)44(33-11-7-5-8-12-33,36-17-25-41(48-2)26-18-36)51-31-39(46)32-52-45(34-13-9-6-10-14-34,37-19-27-42(49-3)28-20-37)38-21-29-43(50-4)30-22-38/h5-30,39,46H,31-32H2,1-4H3 |
Clé InChI |
AZIXRROCVVAOSM-UHFFFAOYSA-N |
SMILES canonique |
COC1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=C(C=C3)OC)OCC(COC(C4=CC=CC=C4)(C5=CC=C(C=C5)OC)C6=CC=C(C=C6)OC)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


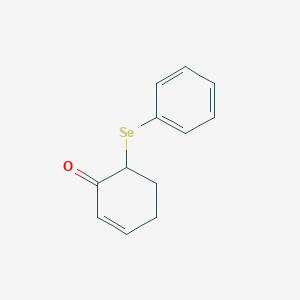
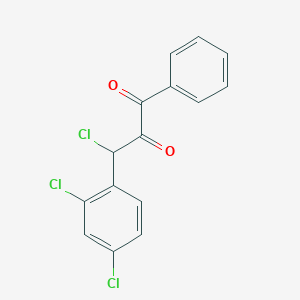
![5-(Nonafluorobutyl)bicyclo[2.2.1]hept-2-ene](/img/structure/B14284314.png)
![6-(4-Methoxyphenyl)[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B14284326.png)
![Methyl 2-[2-(4-hydroxyphenyl)ethyl]benzoate](/img/structure/B14284327.png)
![Methyl [3-(4-methoxybenzoyl)-2-benzofuran-1-yl]acetate](/img/structure/B14284328.png)

![3-(Trimethylsilyl)[1,1'-biphenyl]-2-yl diethylcarbamate](/img/structure/B14284333.png)
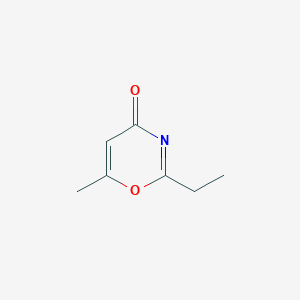
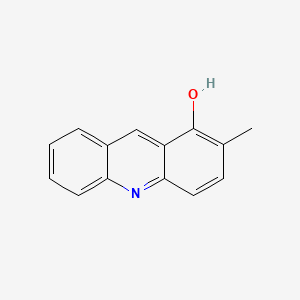
![Thieno[3,2-g]quinoline-4,9-dione](/img/structure/B14284361.png)
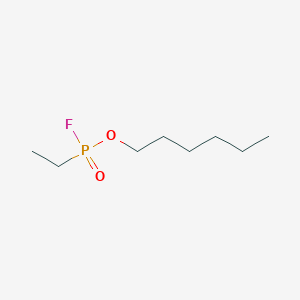

![Ethyl 2-[(3-phenylmethoxyphenyl)methoxy]acetate](/img/structure/B14284381.png)
